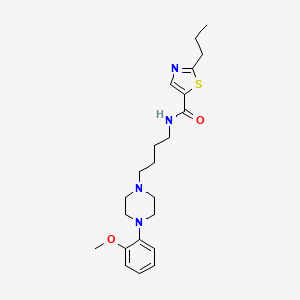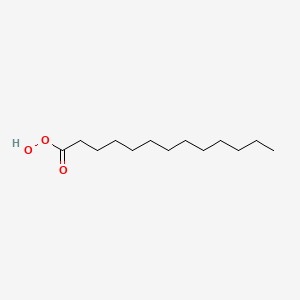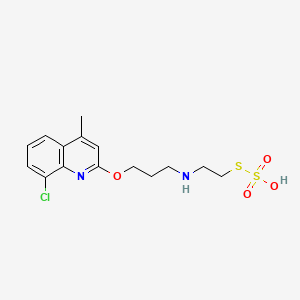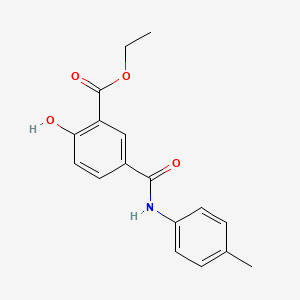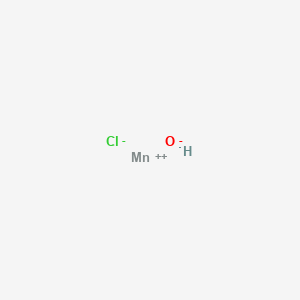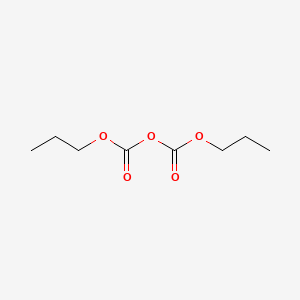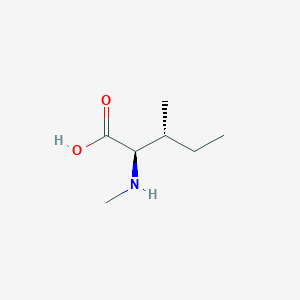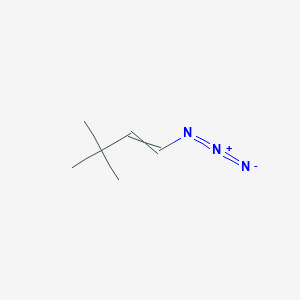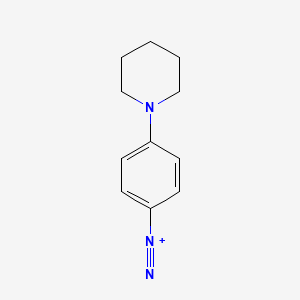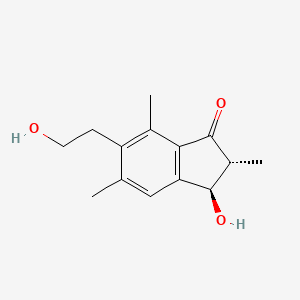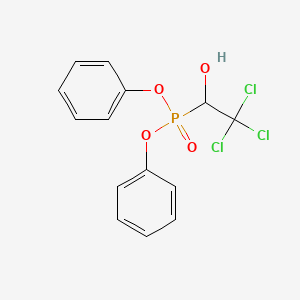
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a member of the phosphonate family, characterized by the presence of a phosphorus atom bonded to an organic moiety. This compound is particularly notable for its role as an organophosphate acetylcholinesterase inhibitor, making it valuable in both agricultural and medical contexts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate typically involves the reaction of diphenylphosphinic chloride with 2,2,2-trichloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is subjected to purification steps, such as recrystallization or distillation, to remove any impurities and achieve the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in controlling pests and in potential therapeutic applications for neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorfon: Another organophosphate acetylcholinesterase inhibitor with similar applications in agriculture and medicine.
Metrifonate: A prodrug of trichlorfon, used in the treatment of schistosomiasis and as an insecticide.
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate: A related compound with similar chemical properties but different applications.
Uniqueness
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to inhibit acetylcholinesterase with high specificity makes it valuable in both research and practical applications. Additionally, its versatility in undergoing various chemical reactions broadens its utility in synthetic chemistry .
Propriétés
Numéro CAS |
38457-67-9 |
|---|---|
Formule moléculaire |
C14H12Cl3O4P |
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-diphenoxyphosphorylethanol |
InChI |
InChI=1S/C14H12Cl3O4P/c15-14(16,17)13(18)22(19,20-11-7-3-1-4-8-11)21-12-9-5-2-6-10-12/h1-10,13,18H |
Clé InChI |
WRXPIPRGTJQQQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(C(C(Cl)(Cl)Cl)O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


